

# Technical Guide: Physicochemical Properties of 1-Benzyl-4-(4-bromophenyl)pyrazole

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Compound of Interest

1-Benzyl-4-(4bromophenyl)pyrazole

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For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the known physical characteristics of pyrazole derivatives closely related to **1-Benzyl-4-(4-**

**bromophenyl)pyrazole**. Due to the limited availability of experimental data for the specific title compound, this document focuses on presenting data from its structural analogues to offer valuable insights for research and development. Furthermore, standardized experimental protocols for determining key physicochemical properties are outlined, alongside a representative synthetic workflow.

## Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties. **1-Benzyl-4-(4-bromophenyl)pyrazole**, belonging to this class, is a molecule of interest for synthetic chemists and drug discovery professionals. Understanding its physical characteristics is crucial for its synthesis, purification, formulation, and application in various scientific endeavors.

While specific experimental data for **1-Benzyl-4-(4-bromophenyl)pyrazole** (CAS No. 1191063-24-7) is not readily available in published literature, this guide compiles and presents data from closely related structural analogues. This comparative approach allows for the estimation of properties and informs experimental design.



# **Physicochemical Data of Structural Analogues**

The following tables summarize the available quantitative data for compounds structurally similar to **1-Benzyl-4-(4-bromophenyl)pyrazole**. These analogues provide a basis for predicting the properties of the title compound.

Table 1: General Properties of 1-Benzyl-4-(4-bromophenyl)pyrazole and its Analogues

Compound Name	CAS Number	Molecular Formula	Molecular Weight ( g/mol )
1-Benzyl-4-(4- bromophenyl)-1H- pyrazole	1191063-24-7	C16H13BrN2	313.20
1-Benzyl-4-bromo-1H- pyrazole	50877-41-3	C10H9BrN2	237.10[1]
1-(4- Bromophenyl)-3,5- dimethyl-1H-pyrazole	Not Available	C11H11BrN2	251.12
Ethyl 1-benzyl-3-(4- bromophenyl)-1H- pyrazole-5- carboxylate	Not Available	C19H17BrN2O2	385.26[2]

Table 2: Spectroscopic and Physical State Data of Analogues



Compound Name	Melting Point (°C)	Form	Spectroscopic Data Highlights
1-Benzyl-4-iodo-1H- pyrazole	62-66	powder to crystal[3]	N/A
1-(4- Bromophenyl)-3,5- dimethyl-1H-pyrazole	N/A	brown liquid	<sup>1</sup> H NMR (200 MHz, CDCl <sub>3</sub> ): δ 7.52 (d, 2H), 7.36 (d, 2H), 5.91 (s, 1H), 2.28 (s, 3H), 2.26 (s, 3H). <sup>13</sup> C NMR (50 MHz, CDCl <sub>3</sub> ): δ 148.4, 138.4, 137.3, 132.4, 128.5, 125.4, 107.8, 13.2, 12.2. MS (ESI): m/z = 251 [M+H] <sup>+</sup> .[4]
Ethyl 1-benzyl-3-(4- bromophenyl)-1H- pyrazole-5- carboxylate	N/A	Crystals obtained from ethyl acetate	Crystal Structure: Monoclinic, P21/c. The pyrazole ring makes dihedral angles of 88.00 (16)° and 5.78 (13)° with the phenyl and bromophenyl rings, respectively.[2]

# **Experimental Protocols**

The following sections detail standardized laboratory procedures for the determination of the key physical characteristics of pyrazole derivatives.

## **Synthesis of Substituted Pyrazoles**

A general and widely used method for the synthesis of substituted pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[3]

Protocol: Synthesis of 3,5-dimethyl-1-phenylpyrazole (Knorr-type reaction)



- Reaction Setup: To a solution of acetylacetone (1.0 eq) in a suitable solvent such as ethanol, add phenylhydrazine (1.0 eq).
- Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
- Purification: The crude product is then purified, commonly by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel, to yield the pure pyrazole derivative.

## **Melting Point Determination**

The melting point of a solid organic compound is a crucial indicator of its purity.

#### Protocol:

- Sample Preparation: A small amount of the dry, crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised at a rate of 1-2 °C per minute near the expected melting point.
- Data Recording: The temperature at which the first drop of liquid appears (onset of melting)
  and the temperature at which the entire solid has turned into a clear liquid (completion of
  melting) are recorded as the melting point range. A sharp melting range (0.5-1 °C) is
  indicative of a pure compound.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provides detailed information about the molecular structure of a compound.

Protocol for <sup>1</sup>H and <sup>13</sup>C NMR:



- Sample Preparation: Dissolve 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing ( $\delta$  = 0.00 ppm).
- Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. The spectra are acquired using appropriate pulse sequences.
- Data Processing: The acquired data is Fourier transformed and phased. The chemical shifts, integration (for ¹H NMR), and coupling constants are analyzed to elucidate the structure.

#### Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Protocol for Electrospray Ionization (ESI) Mass Spectrometry:

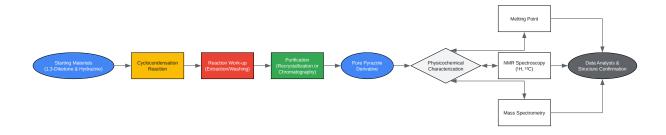
- Sample Preparation: A dilute solution of the compound (typically in the range of 1-10 μg/mL) is prepared in a suitable volatile solvent such as methanol or acetonitrile.
- Infusion: The sample solution is infused into the ESI source of the mass spectrometer at a constant flow rate.
- Ionization: A high voltage is applied to the capillary tip, causing the sample to nebulize and form charged droplets. As the solvent evaporates, charged molecular ions ([M+H]+ or [M-H]-) are generated.
- Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
- Detection: The detector records the abundance of each ion, generating a mass spectrum.

# **Mandatory Visualizations**



# Experimental Workflow: Synthesis and Characterization of a Substituted Pyrazole

The following diagram illustrates a typical workflow for the synthesis and characterization of a substituted pyrazole, such as **1-Benzyl-4-(4-bromophenyl)pyrazole**.



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Caption: A generalized workflow for the synthesis and characterization of pyrazole derivatives.

#### Conclusion

This technical guide has provided a comprehensive overview of the available physicochemical information for analogues of **1-Benzyl-4-(4-bromophenyl)pyrazole**, in addition to detailed experimental protocols for the determination of these properties. While direct experimental data for the title compound remains elusive, the compiled information serves as a valuable resource for researchers in the field. The provided synthetic and characterization workflows offer a practical framework for the laboratory investigation of this and related pyrazole compounds. Further experimental investigation is warranted to fully elucidate the specific physical characteristics of **1-Benzyl-4-(4-bromophenyl)pyrazole**.



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